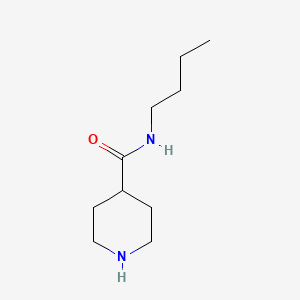
N-butylpiperidine-4-carboxamide
概要
説明
N-butylpiperidine-4-carboxamide, or 4-NBP, is a novel and versatile chemical compound with a wide range of applications in scientific research. It is a member of the piperidine family, and is an amide derivative of butylpiperidine. 4-NBP is a colorless, viscous liquid with a mild odor, and is soluble in water and organic solvents. It is stable at room temperature and is not hygroscopic. 4-NBP has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology.
科学的研究の応用
Crystallographic and Molecular Mechanics Calculations
Research has highlighted the potential of compounds related to N-butylpiperidine-4-carboxamide, such as N-[(2-dimethylamino)ethyl]- and N-[(2-dimethyl-amino)butyl]-9-aminoacridine-4-carboxamides, for their anti-cancer properties. These compounds have been analyzed through X-ray crystallography and molecular mechanics calculations, revealing their flexibility and possible interactions with DNA, suggesting their potential application in cancer treatment (Hudson et al., 1987).
Antitumor Activity and DNA Binding
Further investigations into derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide have demonstrated a broad range of structure-activity relationships for antileukemic activity. These studies have shown remarkable activity against solid tumors in vivo, positioning these compounds as a new class of antitumor agents due to their ability to bind to DNA by intercalation (Atwell et al., 1987).
Synthesis of Carboxamides
On a synthetic level, the rapid formation of carboxamides from free carboxylic acids and amines in the presence of 1-methyl-2-halopyridinium iodides highlights the chemical versatility and utility of compounds structurally related to N-butylpiperidine-4-carboxamide. This method provides a straightforward approach to synthesizing carboxamides, important intermediates in pharmaceutical development (Bald et al., 1975).
Improved Antifouling Properties of Polyamide Membranes
Research on the modification of polyamide nanofiltration membranes has demonstrated that reducing the density of surface carboxyl groups, akin to functionalities present in compounds like N-butylpiperidine-4-carboxamide, can significantly enhance antifouling properties. This finding is crucial for improving the performance and longevity of filtration systems, with potential implications for environmental technology and water treatment processes (Mo et al., 2012).
作用機序
Target of Action
It’s worth noting that piperidine-4-carboxamides have been found to target dna gyrase in mycobacterium abscessus . DNA gyrase is an essential bacterial enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is a target for many antibiotics, including the fluoroquinolones .
Mode of Action
This inhibition prolongs the duration of action within the neuronal synapse and the downstream effects of these neurotransmitters .
特性
IUPAC Name |
N-butylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-3-6-12-10(13)9-4-7-11-8-5-9/h9,11H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCROKLQKJMQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585496 | |
| Record name | N-Butylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butylpiperidine-4-carboxamide | |
CAS RN |
73415-55-1 | |
| Record name | N-Butyl-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73415-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one](/img/structure/B1603209.png)
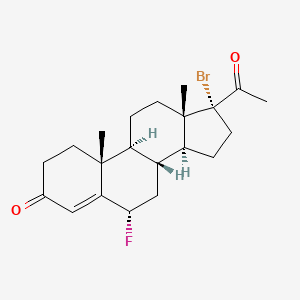

![5-Phenylbenzo[d]thiazole](/img/structure/B1603213.png)
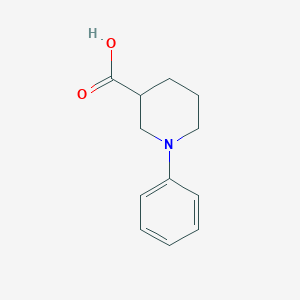
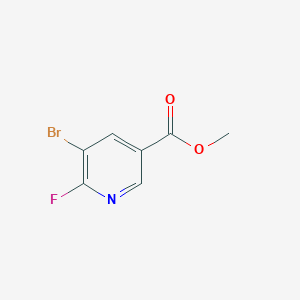
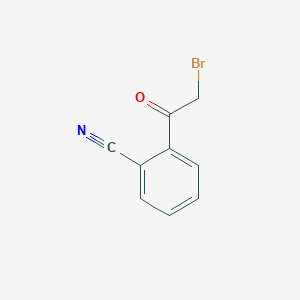
![7-Methoxybenzo[d]thiazole](/img/structure/B1603221.png)
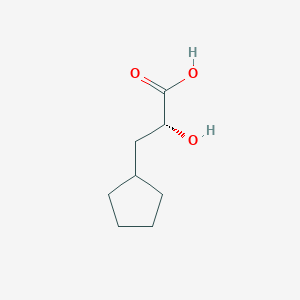

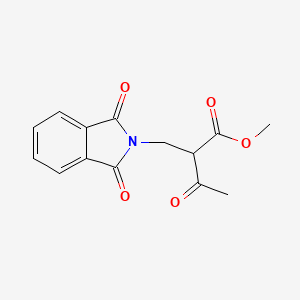

![[(Chloromethyl)sulfanyl]cyclohexane](/img/structure/B1603230.png)
